

# Azaspido[3.5]nonane: A Rising Star in Drug Discovery Scaffolds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                             |
|----------------|-------------------------------------------------------------|
| Compound Name: | <i>Tert-butyl 2-oxo-7-azaspido[3.5]nonane-7-carboxylate</i> |
| Cat. No.:      | B153184                                                     |

[Get Quote](#)

An In-depth Technical Guide to the Azaspido[3.5]nonane Core for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can unlock new therapeutic possibilities is a driving force in modern drug discovery. Among the scaffolds gaining prominence is the azaspido[3.5]nonane core, a unique three-dimensional structure that offers a compelling combination of rigidity, synthetic tractability, and favorable physicochemical properties. This technical guide provides a comprehensive overview of azaspido[3.5]nonane building blocks, with a focus on their synthesis, biological applications, and the experimental methodologies crucial for their development as next-generation therapeutics.

## A Versatile Scaffold for Diverse Biological Targets

The rigid, spirocyclic nature of the azaspido[3.5]nonane framework provides a distinct advantage in drug design by allowing for precise spatial orientation of substituents, which can lead to enhanced potency and selectivity for biological targets.<sup>[1]</sup> This has led to the successful application of this scaffold in the development of modulators for a range of therapeutic targets, most notably in the area of metabolic diseases.<sup>[2]</sup>

Derivatives of 7-azaspido[3.5]nonane have been extensively explored as potent agonists of G protein-coupled receptor 119 (GPR119), a key regulator of glucose homeostasis.<sup>[3][4]</sup> Activation of GPR119 in pancreatic  $\beta$ -cells and intestinal L-cells stimulates glucose-dependent

insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes.[\[1\]](#)

## Physicochemical and Pharmacokinetic Properties

The inherent properties of the azaspiro[3.5]nonane core contribute to its potential as a drug-like scaffold. The table below summarizes key physicochemical properties of the parent 7-azaspiro[3.5]nonane and the pharmacokinetic profile of a representative GPR119 agonist, compound 54g.[\[5\]](#)

| Property                       | 7-Azaspiro[3.5]nonane            | Compound 54g |
|--------------------------------|----------------------------------|--------------|
| Molecular Formula              | C <sub>8</sub> H <sub>15</sub> N | -            |
| Molecular Weight               | 125.21 g/mol                     | -            |
| Predicted pKa                  | 10.5 (strongest basic)           | -            |
| Predicted XLogP3               | 1.8                              | -            |
| Topological Polar Surface Area | 12 Å <sup>2</sup>                | -            |
| hGPR119 EC <sub>50</sub>       | -                                | 13 nM        |
| Rat Plasma Concentration (1h)  | -                                | 104 ng/mL    |
| T <sub>max</sub> (h)           | -                                | 1.0          |
| C <sub>max</sub> (ng/mL)       | -                                | 358          |
| AUC <sub>0-24h</sub> (ng·h/mL) | -                                | 1340         |
| t <sub>1/2</sub> (h)           | -                                | 3.2          |
| Bioavailability (F%)           | -                                | 45           |

## GPR119 Signaling Pathway

The therapeutic effect of azaspiro[3.5]nonane-based GPR119 agonists is mediated through the Gas signaling pathway. Upon agonist binding, a conformational change in the GPR119 receptor activates the associated Gas protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A

(PKA), ultimately leading to enhanced glucose-stimulated insulin secretion and the release of GLP-1.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]

- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Azaspiro[3.5]nonane: A Rising Star in Drug Discovery Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153184#introduction-to-azaspiro-3-5-nonane-building-blocks]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)